molecular formula C14H12O2 B2879470 2'-Methoxy-biphenyl-2-carbaldehyde CAS No. 93465-26-0

2'-Methoxy-biphenyl-2-carbaldehyde

Cat. No.: B2879470
CAS No.: 93465-26-0
M. Wt: 212.248
InChI Key: ZYNNXRUYVVQLOW-UHFFFAOYSA-N
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Description

2’-Methoxy-biphenyl-2-carbaldehyde is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . It is a biphenyl derivative with a methoxy group at the 2’ position and an aldehyde group at the 2 position. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

This compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules in the cell.

Mode of Action

It’s known that similar compounds can participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 2’-Methoxy-biphenyl-2-carbaldehyde might interact with its targets through similar chemical reactions.

Biochemical Pathways

Based on its potential involvement in suzuki–miyaura coupling , it could be inferred that this compound might influence pathways involving carbon-carbon bond formation.

Result of Action

As a compound used in proteomics research , it might influence protein expression or function, but specific effects would depend on the particular targets and pathways involved.

Action Environment

The action, efficacy, and stability of 2’-Methoxy-biphenyl-2-carbaldehyde could be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, safety precautions suggest avoiding exposure to dust, fume, gas, mist, vapours, and spray , indicating that these environmental factors could potentially affect the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-biphenyl-2-carbaldehyde typically involves the reaction of 2-methoxybiphenyl with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In industrial settings, the production of 2’-Methoxy-biphenyl-2-carbaldehyde may involve large-scale formylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-biphenyl-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 2’-Methoxy-biphenyl-2-carboxylic acid.

    Reduction: 2’-Methoxy-biphenyl-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Methoxy-biphenyl-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2’-Hydroxy-biphenyl-2-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    2’-Methoxy-biphenyl-4-carbaldehyde: Similar structure but with the aldehyde group at the 4 position.

    2’-Methoxy-biphenyl-2-carboxylic acid: Oxidized form of 2’-Methoxy-biphenyl-2-carbaldehyde.

Uniqueness

2’-Methoxy-biphenyl-2-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-methoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNNXRUYVVQLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93465-26-0
Record name 93465-26-0
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